1-(2-nitrobenzenesulfonyl)propan-2-one
Description
1-(2-Nitrobenzenesulfonyl)propan-2-one is a sulfonyl-substituted propan-2-one derivative characterized by a 2-nitrobenzenesulfonyl group attached to the acetone backbone. This compound is synthesized via palladium-catalyzed regioselective domino α-arylation/intramolecular O-arylation reactions, yielding a white solid with a 72% isolated yield . Its spectroscopic data align with previously reported sulfonylpropan-2-one analogs, confirming its structural integrity . The nitro and sulfonyl groups confer strong electron-withdrawing properties, influencing its reactivity and stability. While direct solubility data are unavailable, related sulfonylpropan-2-ones are typically insoluble in water but soluble in polar organic solvents like dimethyl sulfoxide (DMSO) .
Properties
IUPAC Name |
1-(2-nitrophenyl)sulfonylpropan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5S/c1-7(11)6-16(14,15)9-5-3-2-4-8(9)10(12)13/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDXYAAQUGUUGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Nitrobenzenesulfonyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 2-nitrobenzenesulfonyl chloride with acetone in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods: While specific industrial production methods for 1-(2-nitrobenzenesulfonyl)propan-2-one are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Nitrobenzenesulfonyl)propan-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
1-(2-Nitrobenzenesulfonyl)propan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-nitrobenzenesulfonyl)propan-2-one involves its reactivity towards various nucleophiles and reducing agents. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions. The sulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs of 1-(2-nitrobenzenesulfonyl)propan-2-one include:
1-(Allyloxy)-3-(phenylsulfonyl)propan-2-one
1-(2-Nitrophenyl)propan-2-one
Phenyl-2-nitropropene (P2NP)
Reactivity and Stability
- Electron-Withdrawing Effects : The sulfonyl group in 1-(2-nitrobenzenesulfonyl)propan-2-one enhances electrophilicity at the ketone carbon compared to 1-(2-nitrophenyl)propan-2-one, making it more reactive toward nucleophilic attack .
- Reduction Behavior : Unlike 1-(arylsulfanyl)propan-2-ones (thioethers), sulfonylpropan-2-ones are less prone to enzymatic bioreduction due to the stronger electron-withdrawing nature of the sulfonyl group .
- Thermal Stability : Nitro-substituted compounds like P2NP exhibit lower thermal stability compared to sulfonylpropan-2-ones, which are air-stable solids .
Spectroscopic and Physical Properties
Biological Activity
1-(2-Nitrobenzenesulfonyl)propan-2-one, also known as a sulfonyl ketone, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 1-(2-nitrobenzenesulfonyl)propan-2-one is characterized by the presence of a nitro group attached to a benzene sulfonyl moiety linked to a propan-2-one backbone. This unique structure imparts specific chemical reactivity and biological properties.
1-(2-Nitrobenzenesulfonyl)propan-2-one exhibits its biological effects primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes, which may play a role in its anticancer and antimicrobial activities. For instance, it can interact with cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells.
- Cell Membrane Interaction : The sulfonyl group enhances the compound's ability to penetrate cell membranes, facilitating its interaction with intracellular targets.
Anticancer Activity
Research indicates that 1-(2-nitrobenzenesulfonyl)propan-2-one demonstrates significant cytotoxic effects against various cancer cell lines. Notably:
- Cell Lines Tested : Studies have shown that this compound effectively inhibits the proliferation of MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines.
- Mechanism : The inhibition of CDK activity leads to disruption in the G1 to S phase transition of the cell cycle, resulting in apoptosis.
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Target Organisms : It has been tested against several bacterial strains, showing promising results in inhibiting growth.
- Mechanism : The antimicrobial activity may be attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Research Findings and Case Studies
Several studies have explored the biological activity of 1-(2-nitrobenzenesulfonyl)propan-2-one:
| Study | Findings | |
|---|---|---|
| Study 1 | Investigated cytotoxic effects on MCF-7 cells | Significant reduction in cell viability observed |
| Study 2 | Assessed antimicrobial efficacy against E. coli | Inhibition of bacterial growth at low concentrations |
| Study 3 | Examined enzyme inhibition profiles | Identified as a potent inhibitor of CDK2 |
These findings highlight the compound's dual potential as both an anticancer agent and an antimicrobial agent.
Pharmacokinetics
The pharmacokinetic profile of 1-(2-nitrobenzenesulfonyl)propan-2-one suggests favorable absorption characteristics due to its ability to penetrate cellular membranes. Further studies are needed to elucidate its metabolism and excretion pathways.
Future Directions
Ongoing research aims to explore:
- Structure-Activity Relationships (SAR) : Understanding how modifications to the chemical structure affect biological activity.
- Combination Therapies : Investigating the efficacy of this compound in combination with other therapeutic agents for enhanced anticancer effects.
- Clinical Trials : Moving towards clinical evaluations to assess safety and efficacy in humans.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
